molecular formula C12H9Cl2NO B1329690 2-(2,4-Dichlorophenoxy)aniline CAS No. 26306-64-9

2-(2,4-Dichlorophenoxy)aniline

Cat. No. B1329690
CAS RN: 26306-64-9
M. Wt: 254.11 g/mol
InChI Key: NXXSJWHUACPWNZ-UHFFFAOYSA-N
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Patent
US08119627B2

Procedure details

To a refluxing mixture of iron powder (2.68 g, 48.4 mmol) and ammonium chloride (323 mg, 6.05 mmol) in ethanol (45 mL) and water (8 mL) was added 1-(2,4-dichlorophenoxy)-2-nitrobenzene (AMR01025, 2.5 g, 8.8 mmol) and the resulting mixture was stirred at reflux for 2 h. After removal of the solvent, the residue was diluted in aqueous sodium hydrogen carbonate (40 mL) and extracted with DCM (3×20 mL). The organic layer was dried (MgSO4), filtered and evaporated to give 2-(2,4-dichlorophenoxy)phenylamine (2.01 g, 90%) as a colorless oil which was used in the next step without further purification. Rf: 0.56 (DCM) 1H NMR (400 MHz, CDCl3) δ 3.85 (2H, br s, NH2), 6.75 (1H, m, ArH), 6.84 (1H, d, J=8.8 Hz, ArH), 6.84 (1H, dd, ArH), 6.87 (1H, dd, J=7.6, 1.6 Hz, ArH), 7.04 (1H, m, ArH), 7.17 (1H, dd, J=8.8, 2.4 Hz, ArH) and 7.49 (1H, d, J=2.4 Hz, ArH).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
323 mg
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.68 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].[Cl:3][C:4]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:5]=1[O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-])=O>C(O)C.O.[Fe]>[Cl:3][C:4]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:5]=1[O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[NH2:13] |f:0.1|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=C(OC2=C(C=CC=C2)[N+](=O)[O-])C=CC(=C1)Cl
Step Two
Name
Quantity
323 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
8 mL
Type
solvent
Smiles
O
Name
Quantity
2.68 g
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
ADDITION
Type
ADDITION
Details
the residue was diluted in aqueous sodium hydrogen carbonate (40 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OC2=C(C=CC=C2)N)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.01 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.